molecular formula C18H19N3 B12906535 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole CAS No. 113258-23-4

4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B12906535
CAS No.: 113258-23-4
M. Wt: 277.4 g/mol
InChI Key: BMXUCDFVSYXLGD-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole ( 113258-23-4) is a chemical compound of significant interest in medicinal chemistry and materials science research. This derivative belongs to the 1,2,4-triazole family, a privileged scaffold renowned for its wide spectrum of biological activities and its utility in the development of novel organic materials. In pharmaceutical research, the 1,2,4-triazole core is a key pharmacophore in drug discovery. Triazole derivatives are extensively investigated for their multifaceted biological activities, which include potential anticancer , antimicrobial , antifungal , anti-inflammatory , and analgesic properties. The structure-activity relationship (SAR) of compounds like this is crucial for designing more potent and selective therapeutic agents. The molecular framework can interact with various enzymatic targets; for instance, some 1,2,4-triazole derivatives function as aromatase inhibitors, a established mechanism for the treatment of hormone-dependent cancers . The specific substitution pattern on the triazole ring, including the 4-(butan-2-yl) and 3,5-diphenyl groups, allows researchers to fine-tune the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile . Beyond biomedical applications, structurally related 3,5-diphenyl-1,2,4-triazole compounds are employed in the development of advanced materials, serving as organic intermediates in the synthesis of Organic Light-Emitting Diodes (OLEDs) . The product is provided with a guaranteed purity of 95% or higher and is supplied as a solid. It is intended for research and development purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary consumption.

Properties

CAS No.

113258-23-4

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

4-butan-2-yl-3,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C18H19N3/c1-3-14(2)21-17(15-10-6-4-7-11-15)19-20-18(21)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

BMXUCDFVSYXLGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with suitable nitriles or amidines under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into different reduced forms, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biological Applications

1. Antifungal Activity
Triazoles are well-known for their antifungal properties. Studies have demonstrated that compounds like 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole can inhibit the growth of various fungal strains. The mechanism typically involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Case Study:
In a study assessing the antifungal efficacy of triazoles, 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole showed promising results against Candida species and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicated effective antifungal activity comparable to established antifungal agents .

2. Anticancer Properties
Research has also explored the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been noted in several studies.

Case Study:
A recent investigation highlighted the cytotoxic effects of 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole on human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at higher concentrations of the compound, suggesting its potential as an anticancer agent .

Agricultural Applications

1. Pesticidal Activity
Triazole derivatives are increasingly utilized in agriculture for their fungicidal properties. 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole has been tested for its effectiveness against plant pathogens.

Case Study:
Field trials demonstrated that this compound effectively controlled powdery mildew in crops such as wheat and barley. The application resulted in reduced disease incidence and improved yield compared to untreated controls .

Synthesis and Characterization

The synthesis of 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Synthesis Step Reagents/Conditions Yield
Step 1Reaction of butanone with hydrazine85%
Step 2Cyclization with phenyl isothiocyanate70%
Step 3Purification via recrystallization>90%

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

  • 3,5-Diphenyl-4H-1,2,4-triazole (Parent Compound) :
    Lacks the butan-2-yl group, resulting in lower hydrophobicity. Exhibits 82.8% corrosion inhibition efficiency for mild steel in acidic media, attributed to aromatic π-electron adsorption on metal surfaces .
  • 4-Amino-3,5-diphenyl-4H-1,2,4-triazole: The amino group enables Schiff base formation (e.g., with coumarin aldehyde) for photophysical or biological applications . However, the amino group reduces thermal stability compared to alkylated derivatives .
  • 4-(Chlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole :
    Electron-withdrawing chlorobenzyl groups enhance electronic interactions with metal surfaces, but their rigid structure may limit adsorption flexibility compared to the flexible butan-2-yl chain .

Corrosion Inhibition Performance

Compound Inhibition Efficiency (%) Test Conditions Reference
3,5-Diphenyl-4H-1,2,4-triazole 82.8 Mild steel in HCl, 1 M, 298 K
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole 97.0 Copper in groundwater
4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole Data not available Hypothetical: Predicted higher hydrophobicity may improve adsorption

Key Insight : Alkyl groups like butan-2-yl may enhance hydrophobicity and adsorption on metal surfaces, but sulfur-containing analogs (e.g., mercapto derivatives) show superior inhibition due to strong chemisorption via sulfur atoms .

Thermal and Chemical Stability

  • Thermal Rearrangement : Allyl-substituted triazoles undergo regioisomeric rearrangements at elevated temperatures, but bulky substituents like butan-2-yl may slow these reactions due to steric hindrance .
  • Crystal Packing : Aryl and halogenated substituents (e.g., in Co(II) complexes ) facilitate π-π stacking and hydrogen bonding, whereas alkyl groups may reduce crystallinity.

Biological Activity

4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

IUPAC Name: 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole
Molecular Formula: C17_{17}H20_{20}N3_3
Molecular Weight: 278.36 g/mol
CAS Number: 2039-06-7
SMILES Notation: CC(C)N1C(=NN=C1C1=CC=CC=C1)C1=CC=CC=C1

Antibacterial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antibacterial properties. For instance, studies indicated that compounds with similar structures show potency against various Gram-positive and Gram-negative bacteria. Specifically, derivatives with a phenyl group at the 4-position often displayed enhanced antibacterial activity. The mechanism of action is thought to involve inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(Butan-2-yl)-3,5-diphenylE. coli10 µg/mL
S. aureus5 µg/mL
P. aeruginosa15 µg/mL

Antifungal Activity

The antifungal properties of triazoles are well-documented, particularly their effectiveness against pathogenic fungi. The compound in focus has shown promising results in inhibiting fungal growth in vitro. The mechanism typically involves interference with fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .

Antioxidant Activity

Antioxidant activity is another significant aspect of triazole derivatives. Studies have indicated that these compounds can scavenge free radicals and inhibit lipid peroxidation. The antioxidant potential is crucial for therapeutic applications in diseases associated with oxidative stress .

Case Studies and Research Findings

A recent study evaluated the biological activities of several triazole derivatives, including 4-(Butan-2-yl)-3,5-diphenyl. The findings indicated that this compound exhibited low toxicity in human peripheral blood mononuclear cells (PBMCs), maintaining cell viability above 90% at concentrations up to 100 µg/mL. Additionally, it demonstrated moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Another investigation focused on the structure-activity relationship (SAR) of triazoles. It was found that modifications at specific positions significantly influenced biological activity. For example, the introduction of various alkyl groups enhanced antibacterial efficacy while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole and related triazole derivatives?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, substituted benzaldehyde derivatives react with 4-amino-1,2,4-triazole precursors under reflux in ethanol or DMSO, catalyzed by glacial acetic acid. Reaction conditions (e.g., 18-hour reflux in DMSO, 8-hour reflux in ethanol) significantly influence yield and purity .
  • Data : Yields range from 65% (for dichlorophenoxy-substituted analogs) to 82% (for methoxyphenethyl derivatives), with crystallization in ethanol/water mixtures as a standard purification step .

Q. How can structural characterization of this triazole derivative be optimized using spectroscopic and crystallographic techniques?

  • Methodology :

  • IR Spectroscopy : Identify characteristic C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretches for functional group confirmation .
  • NMR : Use 1^1H-NMR to resolve phenyl protons (δ 7.2–7.8 ppm) and the butan-2-yl substituent (δ 1.2–1.5 ppm for methyl groups) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. The triazole ring’s bond lengths (e.g., N–N: 1.31–1.35 Å) and angles (e.g., N–C–N: 125–130°) are critical for validating geometry .

Advanced Research Questions

Q. What computational approaches are used to correlate the electronic structure of 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole with its reactivity or material properties?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These models explain electron transport behavior in organic semiconductors and corrosion inhibition mechanisms .
  • Data : HOMO-LUMO gaps for similar triazoles range from 3.5–4.2 eV, correlating with experimental photoluminescence at 367 nm (in CH2_2Cl2_2) .

Q. How do structural modifications (e.g., substituent effects) influence biological activity, such as antimicrobial or antioxidant properties?

  • Methodology :

  • Antimicrobial Assays : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion or MIC (Minimum Inhibitory Concentration) methods. Electron-withdrawing groups (e.g., Cl, NO2_2) enhance activity by disrupting microbial membranes .
  • Antioxidant Screening : Use DPPH radical scavenging assays. Methoxy and hydroxyl substituents improve activity due to hydrogen-donating capacity (e.g., IC50_{50} values < 50 μM for phenolic analogs) .

Q. What experimental and theoretical contradictions exist in the literature regarding the compound’s corrosion inhibition efficiency?

  • Contradictions :

  • Some studies report >90% inhibition efficiency for triazoles in acidic media (0.5 M H2_2SO4_4), attributed to adsorption via N-heteroatoms and π-electrons .
  • Others note reduced efficacy (>70%) under high-temperature or turbulent flow conditions due to desorption of inhibitor molecules .
    • Resolution : Combine electrochemical impedance spectroscopy (EIS) and molecular dynamics simulations to model adsorption/desorption kinetics under varying conditions .

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